The compound 14-O-Acetyldaunomycinone is a derivative of daunomycinone, which is a key component of the anthracycline class of chemotherapeutic agents. These compounds are known for their potent antitumor activities and are commonly used in the treatment of various cancers. The modifications on the daunomycinone structure, such as acetylation, aim to enhance the efficacy and reduce the toxicity of these drugs. The research on 14-O-Acetyldaunomycinone and its analogs is crucial for the development of new and improved cancer therapies.
Although the specific synthesis of 14-O-Acetyldaunomycinone is not described in the provided papers, the synthesis of similar daunorubicin derivatives involving modifications at the 14-position is discussed. [, ] These modifications often involve reacting a 14-bromo derivative of daunomycinone with a suitable nucleophile, such as a carboxylate salt. Based on this, it can be hypothesized that 14-O-Acetyldaunomycinone could potentially be synthesized by reacting 14-bromodaunomycinone with an acetate salt under appropriate reaction conditions.
Daunomycinone, the parent compound of 14-O-Acetyldaunomycinone, is characterized by a tetracyclic ring system, a quinone-hydroquinone system, and a sugar moiety attached to the ring system. [] Based on this, the molecular structure of 14-O-Acetyldaunomycinone would likely feature an acetyl group (-COCH3) attached to the oxygen atom at the 14-position of the daunomycinone structure. This modification could potentially influence its interactions with DNA and other biomolecules.
The physical and chemical properties of 14-O-Acetyldaunomycinone have not been extensively studied. Based on the known properties of daunorubicin and its derivatives, it is likely to be a brightly colored compound (red-orange) due to the presence of the chromophore in the tetracyclic ring system. [] The solubility and other physicochemical properties might be influenced by the presence of the acetyl group at the 14-position.
The mechanism of action of 14-O-Acetyldaunomycinone derivatives involves intercalation into DNA, which disrupts the replication and transcription processes, leading to cell death. The acetylation at the 14-position may influence the drug's interaction with DNA and its overall pharmacokinetic properties. For instance, the 14-acetoxy derivative of daunomycinone has shown high antitumor activity with low toxicity in the murine P-388 lymphocytic leukemia assay, suggesting that such modifications can significantly impact the drug's therapeutic profile2.
In the field of oncology, the 14-O-Acetyldaunomycinone derivatives have been synthesized to improve the antitumor activity of daunomycinone. The study on new adriamycin analogs has led to the creation of the 14-acetoxy derivative, which exhibited high antitumor activity in preclinical models. This suggests its potential as a promising chemotherapeutic agent with a favorable toxicity profile, which is crucial for cancer patients undergoing treatment2.
Beyond cancer therapy, the anti-inflammatory properties of 14-O-acetylneoline, a related compound, have been investigated in a murine model of ulcerative colitis. The study demonstrated that 14-O-acetylneoline significantly mitigated inflammation, as evidenced by reduced weight loss, clinical scores, macroscopic pathology, and histological inflammation in treated mice. Additionally, there was a notable decrease in colonic IFN-γ mRNA levels, indicating its potential as a novel anti-colitis drug lead compound1.
The use of Aconitum laciniatum in Bhutanese traditional medicine for treating chronic infections and inflammatory conditions has led to the discovery of diterpenoid alkaloids, including 14-O-acetylneoline. The isolation and characterization of these compounds provide a scientific basis for their traditional use and open up possibilities for developing new therapeutic agents derived from natural products1.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: